

Comparative Reactivity Guide: 1-Bromo-1-nitrooctan-2-ol vs. Functionalized Nitroalkane Analogs

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Compound of Interest

Compound Name: *1-bromo-1-nitrooctan-2-ol*

CAS No.: 15509-51-0

Cat. No.: B092984

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Executive Summary

1-Bromo-1-nitrooctan-2-ol represents a specialized subclass of functionalized nitroalkanes that bridges the gap between lipophilic alkyl chains and high-energy bromonitro "warheads." Unlike its commercially ubiquitous analog Bronopol (2-bromo-2-nitropropane-1,3-diol), which is hydrophilic and water-soluble, the octan-2-ol derivative combines significant lipophilicity with specific reactivity patterns driven by the

-hydroxyl group.

This guide provides a technical analysis of its reactivity, focusing on its unique capacity for intramolecular cyclization to

-nitroepoxides, a pathway unavailable to simple bromonitroalkanes. We present experimental protocols, mechanistic insights, and comparative data to support its application in the synthesis of heterocycles (e.g., quinoxalines) and lipophilic antimicrobial development.

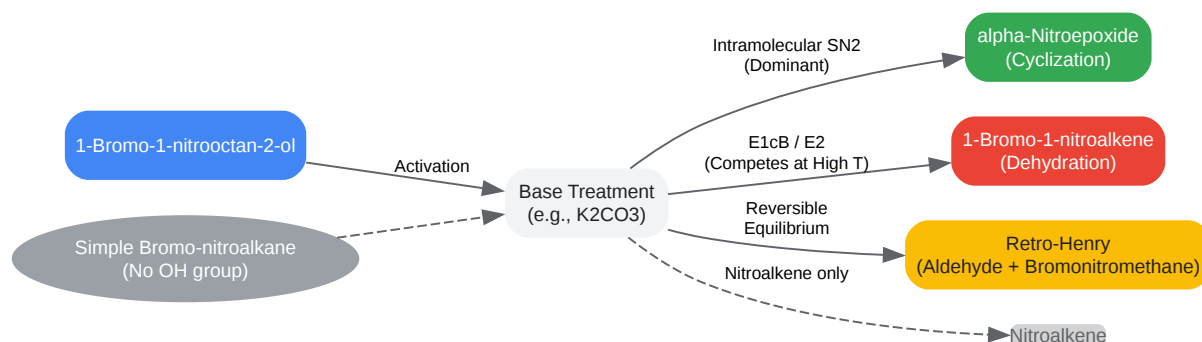
Structural & Electronic Analysis

The reactivity of **1-bromo-1-nitrooctan-2-ol** is governed by three structural features:

- The Geminal Bromo-Nitro Motif (C(Br)(NO2)C): The electron-withdrawing nature of both bromine and nitro groups creates a highly electrophilic center. However, the steric bulk of the adjacent octyl chain modulates nucleophilic attack compared to smaller analogs.
- The Vicinal Hydroxyl Group (C(O)C): This is the critical differentiator. It acts as an internal nucleophile under basic conditions, enabling cyclization.
- The Lipophilic Tail (CCCCCCCC): The hexyl chain imparts low water solubility (LogP ~3.2), contrasting sharply with Bronopol (LogP ~ -0.6), drastically altering its bioavailability and solvent compatibility.

DOT Diagram 1: Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for **1-bromo-1-nitrooctan-2-ol** compared to non-hydroxylated analogs.



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Figure 1: Divergent reactivity pathways. The presence of the

-OH group opens the epoxide route, which is chemically distinct from the elimination pathway typical of simple bromo-nitro alkanes.

Comparative Reactivity Matrix

The table below contrasts **1-bromo-1-nitrooctan-2-ol** with standard industry alternatives.

Feature	1-Bromo-1-nitrooctan-2-ol	Bronopol (2-bromo-2-nitropropane-1,3-diol)	1-Bromo-1-nitroethane
Primary Reactivity	Cyclization to -nitroepoxides via base catalysis.	Decomposition to formaldehyde and nitrosating species; biocide release.	Nucleophilic Substitution () or deprotonation.
Solubility (Water)	Low (Insoluble). Requires organic solvents (DCM, THF).	High (Soluble). Ideal for aqueous formulations.	Low/Moderate. Volatile.
Lipophilicity (LogP)	~3.2 (Membrane penetrating).	-0.64 (Water partitioning).	~1.1
Stability	Moderate. Prone to Retro-Henry in strong base without trapping.	Low in alkaline pH (Half-life < 2 months at pH 8).	High (until activated).
Key Application	Synthesis intermediate (Quinoxalines); Lipophilic biocide.	Aqueous preservative (Cosmetics, Paints). [1]	Solvent, intermediate for nitroalkenes.[2]

Technical Insight: The "Epoxide" Advantage

Unlike Bronopol, which decomposes to release active biocidal species, **1-bromo-1-nitrooctan-2-ol** serves as a constructive intermediate. The formation of the

-nitroepoxide is stereospecific (usually trans from anti-precursors) and allows for ring-opening reactions with nucleophiles (amines, thiols) to create complex heterocycles.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-1-nitrooctan-2-ol (NaI Catalyzed)

Rationale: This method uses Sodium Iodide (NaI) as a mild catalyst to promote the Henry reaction between bromonitromethane and heptanal, minimizing Retro-Henry fragmentation.

Materials:

- Heptanal (1.0 equiv)
- Bromonitromethane (1.2 equiv)
- NaI (0.2 equiv)
- Solvent: DCM (Dichloromethane) or THF
- Temperature: 0°C to Room Temperature (RT)

Workflow:

- Preparation: Dissolve heptanal (10 mmol) and NaI (2 mmol) in DCM (20 mL) under an inert atmosphere ().
- Addition: Add bromonitromethane (12 mmol) dropwise at 0°C.
- Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product () will appear as the aldehyde spot disappears.
- Workup: Quench with saturated aqueous (to remove iodine traces). Extract with DCM (

mL).

- Purification: Dry organic layer over _____, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
- Yield: Typically 75–85% as a mixture of anti/syn diastereomers (often ~1:1 to 2:1 ratio).

Protocol B: Cyclization to α -Nitroepoxide

Rationale: This transformation exploits the

α -hydroxyl group to displace the bromine atom. This reaction is sensitive; strong bases can trigger elimination to nitroalkenes instead.

Materials:

- **1-Bromo-1-nitrooctan-2-ol** (1.0 equiv)^[3]
- Base: Potassium Carbonate (_____, 2.0 equiv) or TBD (Triazabicyclodecene) for faster kinetics.
- Solvent: Acetone or Acetonitrile.

Workflow:

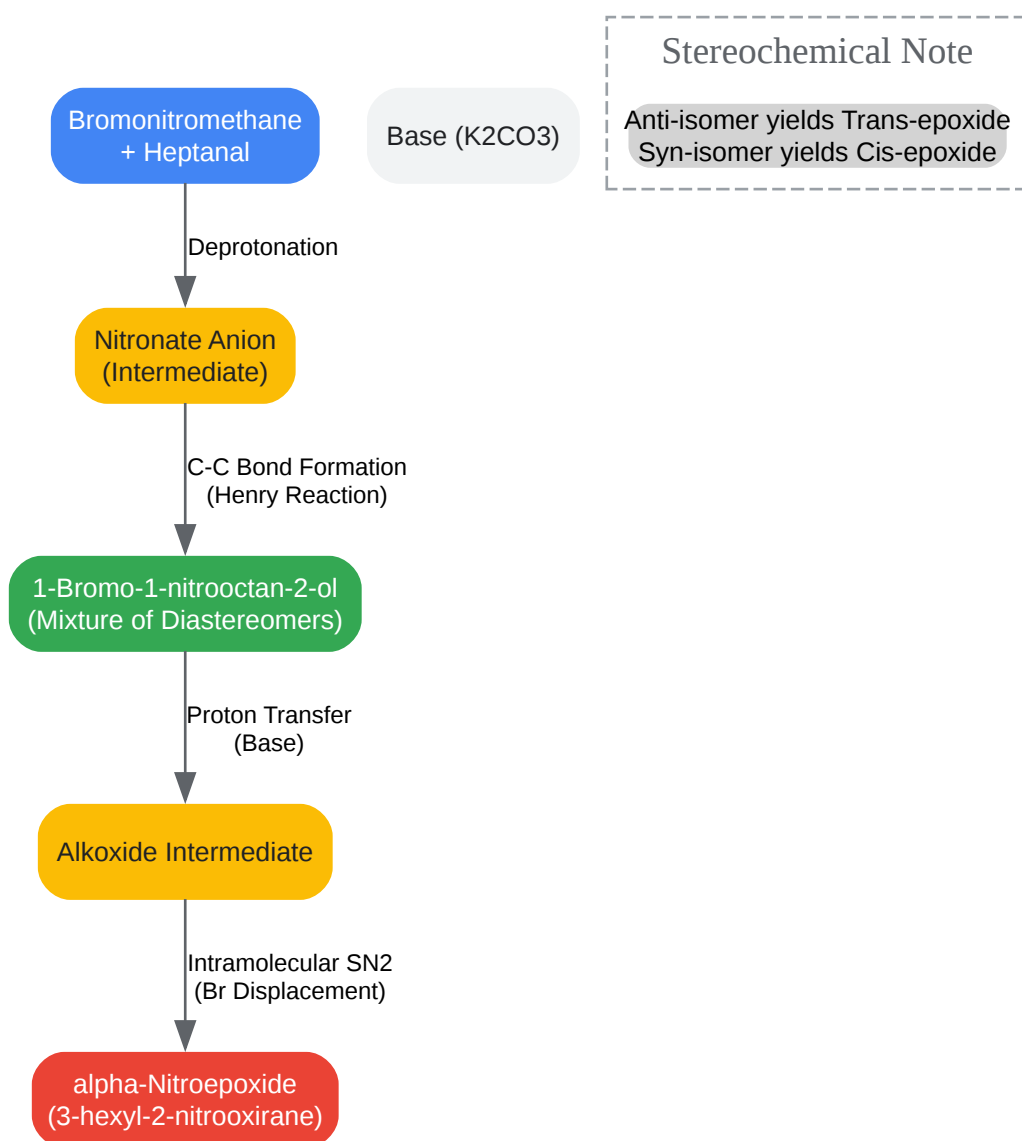
- Dissolution: Dissolve the starting material in Acetone (0.1 M concentration).
- Cyclization: Add powdered _____ at 0°C. Stir vigorously.
- Monitoring: The reaction is fast (30 min – 2 hours). Monitor for the disappearance of the bromohydrin.
- Isolation: Filter off the solid base. Evaporate the solvent at low temperature (<30°C).

 α -Nitroepoxides are thermally unstable and prone to rearrangement.

- Storage: Use immediately for subsequent steps (e.g., reaction with diamines to form quinoxalines).

Mechanistic Visualization: The Henry-Epoxy Sequence

This diagram details the electronic flow from the initial Henry reaction through to the epoxide formation, highlighting the stereochemical implications.



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Figure 2: Step-wise mechanistic flow from synthesis to cyclization.[3] The stereochemistry of the bromohydrin dictates the geometry of the resulting epoxide.

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